molecular formula C20H20ClNO5S B3575518 Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B3575518
M. Wt: 421.9 g/mol
InChI Key: YSGVMHGOUNYZCT-UHFFFAOYSA-N
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Description

Contextualization of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate within the Broader Chemical Landscape of Sulfonylbenzoates and Phenacyl Esters

The chemical structure of this compound positions it at the intersection of two significant classes of organic compounds: sulfonylbenzoates and phenacyl esters. Sulfonylbenzoates are derivatives of sulfonic acid and are characterized by the presence of a sulfonyl group (-SO2-) attached to a benzoate (B1203000) ring. The sulfonyl group is a key structural feature in a multitude of therapeutic agents, valued for its ability to engage in hydrogen bonding and to influence the spatial arrangement of molecules, thereby affecting their interaction with biological targets. While the broader class of sulfonamides has been extensively studied, leading to the development of sulfa drugs, sulfonylbenzoates represent a less explored but equally promising area of chemical space. Their investigation in academic research is often driven by the goal of creating novel molecular scaffolds with unique electronic and steric properties.

Phenacyl esters, on the other hand, are esters of phenacyl alcohol. Historically, the formation of phenacyl esters has been a widely used technique in analytical chemistry for the derivatization of fatty acids and other carboxylic acids to enhance their detection by ultraviolet spectrophotometry in liquid chromatography. nih.govnih.gov This derivatization takes advantage of the strong UV absorbance of the phenacyl group. dovepress.com More recently, research has shifted towards exploring the intrinsic biological activities of phenacyl ester derivatives themselves. Studies have investigated phenacyl esters of various acids for a range of bioactivities, including potential roles as enzyme inhibitors. researchgate.net The synthesis of novel phenacyl esters is a continuing area of interest in the pursuit of new bioactive compounds. mdpi.comresearchgate.net

Overview of the Significance of Piperidine (B6355638) and Chlorophenylsulfonyl Moieties in Medicinal Chemistry Scaffolds

The piperidine ring and the chlorophenylsulfonyl group are prominent moieties in the design of therapeutic agents, each contributing distinct and valuable properties to a molecule's biological profile.

The piperidine moiety is a six-membered heterocyclic amine that is a ubiquitous structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals. wikipedia.orgijnrd.org Its prevalence is a testament to its favorable physicochemical properties, including its ability to serve as a scaffold for introducing substituents in defined spatial orientations and its capacity to engage in interactions with biological macromolecules. The piperidine ring is a component of drugs across a wide array of therapeutic areas. encyclopedia.pub

Interactive Table of Representative Piperidine-Containing Drugs

Drug NameTherapeutic ClassPrimary Use
Ritalin (Methylphenidate)CNS StimulantTreatment of ADHD and narcolepsy
HaloperidolAntipsychoticTreatment of schizophrenia and Tourette syndrome
FentanylOpioid AnalgesicManagement of severe pain
DonepezilAcetylcholinesterase InhibitorTreatment of Alzheimer's disease
Claritin (Loratadine)AntihistamineRelief of allergy symptoms

The chlorophenylsulfonyl moiety combines the structural and electronic features of a sulfonyl group with those of a chlorinated aromatic ring. The sulfonyl group, as previously mentioned, is a potent hydrogen bond acceptor and can constrain the conformation of a molecule to favor binding to a specific biological target. The presence of a chlorine atom on the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This "chloro effect" can enhance membrane permeability, improve metabolic stability, and increase binding affinity to target proteins by occupying hydrophobic pockets. researchgate.net The strategic placement of chlorine atoms is a common tactic in medicinal chemistry to optimize the biological activity of a lead compound. For instance, compounds containing a chlorophenylsulfonyl moiety have been investigated for their antifungal properties. nih.gov

Historical Trajectories and Current Trends in the Academic Exploration of Compounds Featuring Related Structural Attributes

The academic exploration of the structural motifs present in this compound has evolved significantly over time, reflecting broader trends in organic and medicinal chemistry.

The piperidine ring has a long history in chemical research, dating back to its initial isolation from black pepper in the 19th century. wikipedia.org Early research focused on its role in the structure of naturally occurring alkaloids. The 20th century saw a surge in the synthesis of piperidine-containing compounds, leading to the discovery of numerous blockbuster drugs. researchgate.net Current research continues to leverage the piperidine scaffold for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govwisdomlib.org Modern synthetic methods are continually being developed to create diverse and complex piperidine derivatives for biological screening. ijnrd.org

The history of sulfonyl-containing compounds in medicine is prominently marked by the discovery of sulfonamide antibacterial agents, or "sulfa drugs," in the 1930s. This discovery ushered in the era of chemotherapy and remains a cornerstone of medicinal chemistry. nih.gov Research into sulfonyl-containing compounds has since expanded far beyond antibacterials, with derivatives being investigated for a multitude of biological activities, including as anticancer and anti-inflammatory agents. researchgate.netrsc.org Current trends involve the rational design of sulfonyl derivatives as specific enzyme inhibitors and modulators of protein-protein interactions. nih.gov

The academic exploration of phenacyl esters began primarily in the context of analytical chemistry, where they served as useful derivatives for the chromatographic analysis of fatty acids and other non-UV-absorbing compounds. nih.govnih.gov This application was well-established by the latter half of the 20th century. In more recent years, the focus has broadened to include the synthesis and biological evaluation of novel phenacyl esters for their inherent therapeutic potential. researchgate.netresearchgate.net Current research investigates these compounds for activities such as antimicrobial, antioxidant, and enzyme inhibitory effects, demonstrating a shift from a purely analytical tool to a source of potential new bioactive molecules. mdpi.comchapman.edu

Rationale for the Academic Investigation of this compound as a Research Probe

The academic investigation of a novel, synthetically accessible molecule like this compound is predicated on the principles of rational drug design and the exploration of chemical space. nih.gov The rationale for its synthesis and study as a research probe can be understood as a logical combination of established pharmacophoric elements to create a new molecular entity with a high potential for biological activity. A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with a specific biological target. dovepress.compatsnap.com

The design of this compound strategically combines several key pharmacophores:

The Piperidine Ring: A well-established and highly successful scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a vector for interaction with biological targets. encyclopedia.pubwisdomlib.org

The Chlorophenylsulfonyl Moiety: This group offers a combination of a conformationally influencing sulfonyl group and a chlorine-substituted phenyl ring, which can enhance binding affinity and metabolic stability. researchgate.netnih.gov

By bringing these different structural motifs together in a single molecule, a research probe is created that can be used to explore structure-activity relationships. The synthesis and subsequent biological screening of this compound and its analogues would allow researchers to investigate how the interplay between these different functional groups influences the compound's interaction with various biological systems. Such studies are fundamental to the discovery of new lead compounds and the expansion of the medicinal chemist's toolbox. The compound serves as a starting point for exploring new areas of chemical biology and for potentially identifying novel biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVMHGOUNYZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Elucidation of Phenacyl 2 Chloro 5 Piperidin 1 Ylsulfonylbenzoate

Retrosynthetic Dissection and Identification of Key Precursors for Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate

A retrosynthetic analysis of the target molecule, this compound, reveals a clear disconnection strategy. The most logical bond to break is the ester linkage, which simplifies the molecule into two key precursors: 2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid and 2-bromoacetophenone (B140003) (phenacyl bromide). This approach is advantageous as it separates the synthesis of the complex benzoic acid core from the final esterification step.

The 2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid itself can be further dissected. A key disconnection is at the sulfonamide bond, leading to 2-chloro-5-(chlorosulfonyl)benzoic acid and piperidine (B6355638). The former can be synthesized from 2-chlorobenzoic acid through chlorosulfonation. This multi-step retrosynthetic pathway is outlined below:

Step 1: Ester Disconnection: The target molecule is disconnected at the ester bond, yielding the carboxylic acid precursor (2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid) and an appropriate phenacylating agent (phenacyl bromide).

Step 2: Sulfonamide Disconnection: The benzoic acid precursor is disconnected at the nitrogen-sulfur bond of the sulfonamide, leading to 2-chloro-5-(chlorosulfonyl)benzoic acid and piperidine.

Step 3: Sulfonyl Chloride Disconnection: The 2-chloro-5-(chlorosulfonyl)benzoic acid is traced back to 2-chlorobenzoic acid, a commercially available starting material.

This analysis identifies three primary precursors for the synthesis: 2-chlorobenzoic acid, piperidine, and phenacyl bromide.

Optimized Synthetic Pathways for the Derivatization of the Benzoate (B1203000) Core

In the context of the unsubstituted piperidine ring, stereoselectivity is not a factor as the ring is achiral. The key transformation is the nucleophilic substitution of the chlorine atom on the sulfonyl chloride group of 2-chloro-5-(chlorosulfonyl)benzoic acid by piperidine. This reaction is typically high-yielding and regioselective, as the sulfonyl chloride is significantly more electrophilic than the aromatic ring. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct.

Reactants Reagents and Conditions Product Hypothetical Yield
2-chloro-5-(chlorosulfonyl)benzoic acid, PiperidineDichloromethane (DCM), Triethylamine (TEA), 0 °C to room temperature, 4-6 hours2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid90-95%

The synthesis of the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, starts from 2-chlorobenzoic acid. The chlorination is already present in the starting material, which directs the subsequent electrophilic substitution. The carboxylic acid group is a deactivating meta-director, while the chlorine atom is a deactivating ortho-, para-director. The chlorosulfonation with chlorosulfonic acid is expected to occur at the position para to the chlorine and meta to the carboxylic acid, which is the desired C-5 position. prepchem.com

Reactant Reagents and Conditions Product Hypothetical Yield
2-chlorobenzoic acidChlorosulfonic acid (excess), 90-100 °C, 5 hours2-chloro-5-(chlorosulfonyl)benzoic acid75-80%

Efficient Esterification Protocols for the Formation of the Phenacyl Ester Linkage

The final step in the synthesis is the esterification of 2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid with phenacyl bromide. This can be achieved through several methods. A common and efficient protocol involves the conversion of the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to displace the bromide from phenacyl bromide. bas.bgtandfonline.com This SN2 reaction is often facilitated by polar aprotic solvents and can be accelerated using phase-transfer catalysts or microwave irradiation. bas.bgyoutube.com

Reactants Reagents and Conditions Product Hypothetical Yield
2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid, Phenacyl bromidePotassium carbonate (K2CO3), N,N-Dimethylformamide (DMF), 60 °C, 3-4 hoursThis compound85-90%

Chemo- and Regioselective Considerations in the Multistep Synthesis of this compound

Throughout the synthesis, chemo- and regioselectivity are crucial for obtaining the desired product.

Chlorosulfonation: The directing effects of the existing chloro and carboxyl groups on the benzene (B151609) ring guide the incoming chlorosulfonyl group to the C-5 position, ensuring high regioselectivity.

Sulfonamide Formation: The reaction between 2-chloro-5-(chlorosulfonyl)benzoic acid and piperidine is highly chemoselective. The sulfonyl chloride is a much more reactive electrophile than the carboxylic acid (which is deprotonated under basic conditions) or the aromatic ring, thus ensuring that the piperidine selectively attacks the sulfonyl group.

Esterification: In the final step, the carboxylate anion is a more potent nucleophile for attacking the phenacyl bromide than the sulfonamide nitrogen, which is sterically hindered and has reduced nucleophilicity due to the electron-withdrawing sulfonyl group. This ensures the chemoselective formation of the ester.

Advanced Chromatographic and Crystallization Techniques for High-Purity Isolation

The purification of the intermediates and the final product is essential for obtaining a high-purity sample.

2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid: This intermediate can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate (B1210297)/hexane (B92381). If necessary, column chromatography on silica (B1680970) gel can be employed.

This compound: The final product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Subsequent recrystallization from a solvent like methanol (B129727) or ethanol would yield the product in high purity, suitable for analytical characterization.

Compound Purification Technique Mobile/Solvent System Hypothetical Purity
2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acidRecrystallizationEthanol/Water>98%
This compoundColumn Chromatography followed by RecrystallizationHexane/Ethyl Acetate gradient; Ethanol>99%

Comprehensive Spectroscopic and Crystallographic Structural Elucidation of this compound

The definitive structural analysis of the title compound would necessitate a multi-pronged approach, integrating data from various spectroscopic and crystallographic techniques. Each method provides unique and complementary information essential for an unambiguous assignment of the chemical structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. A full suite of NMR experiments would be required for this compound.

¹H NMR (Proton NMR) would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). This would help to map out the protons on the benzoate ring, the piperidine ring, and the phenacyl group.

¹³C NMR (Carbon-13 NMR) would identify the number of unique carbon atoms and their chemical environments, distinguishing between aromatic, aliphatic, carbonyl, and sulfonyl-adjacent carbons.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial to assemble the molecular fragments. These experiments establish correlations between protons and carbons, allowing for the unequivocal assignment of every atom's position within the molecular structure and confirming the connectivity between the 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate core and the phenacyl ester group.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Ion Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and can provide valuable clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), likely using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the compound's exact mass. This experimental mass would be compared to the calculated mass of the proposed formula (C₁₉H₁₈ClNO₅S) to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) would involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would offer insights into the compound's structure by showing characteristic losses of moieties such as the phenacyl group, the piperidine ring, or the sulfonyl group.

X-ray Diffraction Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, offering a three-dimensional map of the electron density within a crystalline solid.

If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule.

It would provide an unambiguous confirmation of the connectivity and would reveal the molecule's preferred conformation in the solid state, including the orientation of the piperidine ring (e.g., chair conformation) and the spatial relationship between the various substituent groups on the benzoate ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected significant peaks would include the C=O stretching vibrations for the ester and ketone, the S=O stretches for the sulfonyl group, C-Cl stretches, and various C-H and C=C vibrations associated with the aromatic and aliphatic parts of the molecule.

Without access to peer-reviewed experimental data from the synthesis and characterization of this compound, any further discussion or presentation of data would be speculative.

Theoretical and Computational Investigations of Phenacyl 2 Chloro 5 Piperidin 1 Ylsulfonylbenzoate

Molecular Modeling and Docking Simulations for Hypothesized Biomolecular Target Interactions

To investigate the potential biological activity of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate, molecular modeling and docking simulations would be essential. This process would begin with the identification of a hypothesized biomolecular target, such as an enzyme or receptor, based on the structural features of the compound. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank.

Molecular docking simulations would then be performed to predict the preferred orientation of the compound when bound to the target, as well as the binding affinity. These simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target's active site. For analogous sulfonamide derivatives, docking studies have been used to elucidate binding modes and predict inhibitory potential against various enzymes. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Analogue Modifications

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how chemical structure relates to biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds. This would involve calculating a variety of molecular descriptors for each analogue, which quantify different physicochemical properties.

Statistical methods would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity. Such a model could guide the synthesis of new derivatives with potentially enhanced potency. For other series of sulfonamide derivatives, QSAR models have successfully identified key descriptors that govern their cytotoxic activity. nih.gov

Density Functional Theory (DFT) Calculations for Elucidating Electronic Properties and Reactivity Sites

Density Functional Theory (DFT) calculations are a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide insights into its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

These calculations would help in identifying the most likely sites for electrophilic and nucleophilic attack, thereby elucidating the compound's reactivity. The calculated electronic properties can also be used as descriptors in QSAR studies.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interaction Dynamics

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations would provide a detailed understanding of the compound's conformational flexibility and how it interacts with solvent molecules, typically water.

When a compound is docked into a protein target, MD simulations can be used to assess the stability of the ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the complex over the simulation time, researchers can validate the stability of the predicted binding mode. Such simulations have been performed on similar sulfonamide derivatives to confirm the stability of their complexes with target proteins. nih.govnih.gov

In Silico ADMET Predictions Focused on Physicochemical Descriptors Relevant to in vitro Assay Design (e.g., LogP, polar surface area)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET prediction tools can estimate these properties based on the chemical structure of this compound.

Key physicochemical descriptors such as the logarithm of the partition coefficient (LogP), which indicates lipophilicity, and the polar surface area (PSA), which is related to membrane permeability, would be calculated. These predictions would be valuable for designing relevant in vitro assays and for identifying potential liabilities of the compound. For related compounds, in silico ADMET predictions have suggested good solubility and absorption profiles. nih.govnih.gov

A comprehensive search of scientific literature and databases has been conducted to gather information on the biological and biochemical properties of this compound. Despite extensive efforts, no specific research data corresponding to the requested outline for this particular compound could be located.

The inquiries for target identification, ligand-binding assays, enzyme inhibition kinetics, receptor binding profiles, and cellular pathway modulation studies for this compound did not yield any published results. Consequently, the detailed sections and subsections of the requested article cannot be populated with scientifically accurate and verifiable information.

Therefore, this article cannot be generated as the foundational research findings on this compound required to address the specific points in the provided outline are not available in the public domain.

Biological and Biochemical Investigations of Phenacyl 2 Chloro 5 Piperidin 1 Ylsulfonylbenzoate in Vitro and Mechanistic Focus

Mechanistic Studies of Cellular Uptake, Metabolism, and Intracellular Localization in vitro.

There is no available research data detailing the mechanisms of cellular uptake, metabolic pathways, or the intracellular localization of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate in any cell-based (in vitro) models. Studies investigating how this specific compound is transported across the cell membrane, the enzymatic processes it may undergo within the cell, and its accumulation in specific organelles have not been published in the scientific literature.

Data on Cellular Uptake, Metabolism, and Localization of this compound

Parameter Findings
Cellular Uptake Mechanism No data available
Metabolic Pathways No data available

| Intracellular Localization | No data available |

Investigation of Molecular Interactions with Model Biomembranes and Isolated Biomolecules.

Information regarding the molecular interactions of this compound with model biomembranes (such as liposomes or lipid bilayers) or with isolated biomolecules (like proteins or nucleic acids) is not present in the current body of scientific research. Consequently, details on its potential to bind to or alter the properties of these biological structures are unknown.

Data on Molecular Interactions of this compound

Interaction Studied Outcome
Binding to Model Biomembranes No data available
Interaction with Isolated Proteins No data available

| Interaction with Nucleic Acids | No data available |

Structure Activity Relationship Sar Studies and Rational Design of Phenacyl 2 Chloro 5 Piperidin 1 Ylsulfonylbenzoate Analogues

Systematic Modifications of the Phenacyl Moiety and Their Influence on Biological Activity

The phenacyl moiety, an acyl group containing a phenyl ring, offers a significant opportunity for structural modification to explore its impact on biological activity. Alterations to the phenyl ring can influence the molecule's electronic and steric properties, which in turn can affect its binding affinity to target proteins.

Substituents on the phenyl ring of the phenacyl group can be varied to probe for favorable interactions. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can alter the charge distribution of the aromatic ring. The position of these substituents (ortho, meta, or para) is also crucial, as it can influence the molecule's conformation and its ability to fit into a binding pocket. For instance, a bulky substituent at the ortho position might cause steric hindrance, which could be either detrimental or beneficial depending on the topology of the target's active site.

Below is a hypothetical data table illustrating the potential impact of substitutions on the phenacyl moiety on biological activity, based on general SAR principles.

Compound IDPhenacyl Substituent (R)PositionBiological Activity (IC₅₀, µM)
1 -H-10.5
1a -OCH₃para5.2
1b -Clpara8.9
1c -NO₂para15.7
1d -CH₃meta9.8

This table suggests that an electron-donating group at the para position may enhance activity, while an electron-withdrawing group could decrease it.

Exploration of Substituent Effects on the Chlorophenylsulfonylbenzoate Core for Modulated Interactions

The position and nature of the halogen substituent on the phenyl ring can be varied. For example, moving the chlorine atom from the 2-position to the 3- or 4-position could alter the molecule's dipole moment and its interaction with the target. Replacing chlorine with other halogens like fluorine or bromine would modify both the steric bulk and the electronic nature of the substituent.

Furthermore, the sulfonyl group is a key hydrogen bond acceptor, and its interaction with the target is likely crucial for activity. While the sulfonyl group itself is generally conserved, modifications to the attached phenyl ring can indirectly influence its properties.

A hypothetical data table below illustrates potential effects of modifying the chlorophenylsulfonylbenzoate core.

Compound IDPhenyl SubstituentPositionBiological Activity (IC₅₀, µM)
1 2-Cl-10.5
2a 3-Cl-12.1
2b 4-Cl-9.8
2c 2-F-11.2
2d 2-Br-14.5

These hypothetical data suggest that the position and nature of the halogen on the phenylsulfonyl moiety can fine-tune the biological activity.

Conformational Restriction and Bioisosteric Replacements of the Piperidine (B6355638) Ring for Enhanced Selectivity

Conformational restriction can be achieved by introducing substituents on the piperidine ring or by incorporating it into a bridged or spirocyclic system. These modifications can lock the ring into a specific conformation that may be more favorable for binding to the target, thus enhancing activity and selectivity.

A hypothetical data table illustrating the effects of these modifications is presented below.

Compound IDPiperidine ModificationBiological Activity (IC₅₀, µM)Selectivity Index
1 Piperidine10.51.0
3a 4,4-dimethylpiperidine8.22.5
3b Morpholine15.30.8
3c Thiomorpholine12.91.2
3d N-methylpiperazine20.10.5

These hypothetical results suggest that conformational restriction through substitution can improve both activity and selectivity, while bioisosteric replacement can modulate these properties in various ways.

Design and Synthesis of Chemically Diverse Analog Libraries for Broad Target Profiling

To explore the full potential of the Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate scaffold, the design and synthesis of chemically diverse analog libraries are essential. This approach allows for the systematic exploration of the chemical space around the lead compound, increasing the probability of discovering analogs with improved properties or even novel biological activities.

Combinatorial chemistry techniques can be employed to generate a large number of analogs by systematically varying the three key components of the molecule. For the phenacyl moiety, a variety of substituted phenacyl halides can be used. For the chlorophenylsulfonylbenzoate core, different substituted sulfonyl chlorides can be synthesized. Finally, a diverse set of cyclic amines can be used to explore modifications of the piperidine ring.

These libraries can then be screened against a broad panel of biological targets to identify not only on-target activity but also potential off-target effects. This broad profiling is crucial for understanding the selectivity of the compounds and for identifying potential liabilities early in the drug discovery process.

Computational and Synthetic Strategies for Lead Optimization Principles Based on SAR Insights

The SAR data generated from the systematic modifications and library screening provide the foundation for rational lead optimization. Computational chemistry plays a pivotal role in this process.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the synthesized analogs with their biological activities. jocpr.comijpsr.com These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. jocpr.com

Molecular docking studies can provide insights into the binding mode of the compounds at the atomic level. By understanding how the different moieties of the molecule interact with the target protein, researchers can make more informed decisions about which modifications are likely to improve binding affinity and selectivity.

Synthetic strategies for lead optimization will focus on the most promising regions of the molecule as identified by the SAR and computational studies. For example, if the SAR suggests that a particular substitution on the phenacyl ring is beneficial, synthetic efforts will be directed towards preparing a wider range of analogs with diverse substituents at that position. This iterative process of design, synthesis, and testing is central to the optimization of a lead compound into a potential drug candidate.

Potential Research Applications and Methodological Development Utilizing Phenacyl 2 Chloro 5 Piperidin 1 Ylsulfonylbenzoate

Application as a Chemical Probe for Dissecting Specific Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system. For Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate to function as a chemical probe, it would need to exhibit high potency and selectivity for a specific biological target. The molecule combines several functional groups that could contribute to such interactions. The sulfonylbenzoate moiety is a common feature in molecules designed to target various enzymes and receptors. The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The phenacyl ester group could potentially act as a reactive handle or a recognition element.

Should this compound be found to selectively modulate a particular protein, it could be used to dissect the role of that protein in cellular signaling pathways or disease processes. For example, if it were to inhibit a specific kinase, researchers could use it to study the downstream effects of that kinase's activity. However, without experimental data, its utility as a chemical probe remains speculative.

Development of Affinity-Based Methodologies for Target Deconvolution

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound. If this compound were identified as having an interesting biological effect from a phenotypic screen, the next step would be to determine its mechanism of action by identifying its binding partners.

The structure of the compound could be amenable to the development of affinity-based probes. For instance, a linker could be attached to the phenacyl or piperidine rings to immobilize the molecule on a solid support (e.g., agarose (B213101) beads). This affinity matrix could then be used to "pull down" its binding partners from cell lysates. Subsequent identification of the captured proteins by mass spectrometry would reveal the compound's direct targets. The chloro- and sulfonyl- groups might also be modified for the attachment of photo-affinity labels or click chemistry handles to facilitate covalent capture of target proteins.

Utilization in High-Throughput Screening (HTS) Campaigns for Novel Biological Modulators

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. This compound could theoretically be included in a chemical library for HTS campaigns. Its structural complexity and the presence of diverse chemical functionalities—an aromatic ester, a sulfonamide, and a piperidine—give it the potential to interact with a variety of protein targets.

If this compound were part of a screening library, it would be tested in assays designed to measure, for example, enzyme inhibition, receptor binding, or changes in cellular phenotype. A "hit" in such a screen would be the first step towards validating the compound as a modulator of the target of interest. The specific nature of the assays would depend on the therapeutic area and the biological question being addressed.

Contribution to the Rational Design of Analytical Assays for Mechanistic Investigations

Once a compound is identified as a modulator of a specific target, analytical assays are often developed to investigate its mechanism of action in detail. If this compound were found to be an enzyme inhibitor, for example, a series of assays would be designed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The compound itself could be used as a reference or tool compound in these assays. For instance, its binding affinity could be quantified using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Radiolabeled or fluorescently tagged versions of the molecule could also be synthesized to develop binding assays or to visualize its localization within cells. These mechanistic studies are crucial for understanding how the molecule exerts its biological effect.

Role in the Discovery and Optimization of Novel Lead Compounds in Academic Medicinal Chemistry Programs

In academic medicinal chemistry, the focus is often on discovering and optimizing novel chemical scaffolds as starting points for drug discovery. If this compound were identified as a hit from a screening campaign with a confirmed target, it could serve as a "lead compound" for further chemical optimization.

Medicinal chemists would systematically modify the different parts of the molecule—the phenacyl group, the chloro-substituent, the piperidine ring, and the sulfonylbenzoate core—to improve its potency, selectivity, and drug-like properties (e.g., solubility and metabolic stability). This process, known as structure-activity relationship (SAR) studies, would involve the synthesis and testing of numerous analogs. The goal would be to develop a more potent and specific compound with the potential for further preclinical development. The initial discovery of a compound like this compound could thus initiate a significant research program aimed at developing new therapeutic agents.

Future Research Directions and Translational Perspectives for Phenacyl 2 Chloro 5 Piperidin 1 Ylsulfonylbenzoate

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action

The foundational step in characterizing Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is the identification of its molecular targets. The presence of the sulfonylbenzoate and piperidine (B6355638) moieties hints at a range of potential interactions with biological macromolecules. The piperidine ring is a common feature in numerous pharmacologically active compounds, suggesting that this compound could interact with receptors, enzymes, or ion channels. nih.govijnrd.orgresearchgate.netencyclopedia.pubatamanchemicals.com

A comprehensive approach to target discovery would involve a combination of computational and experimental methods. In silico molecular docking studies against a broad panel of known protein structures could provide initial hypotheses about potential binding partners. These computational predictions can then be validated through in vitro binding assays and enzymatic activity screens.

Furthermore, untargeted approaches such as chemical proteomics could be employed to identify protein interactors in a more unbiased manner. This would involve synthesizing a tagged version of this compound to facilitate affinity purification-mass spectrometry (AP-MS) experiments from cell lysates. Identifying the proteins that specifically bind to the compound would offer crucial insights into its potential mechanism of action.

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

To unravel the dynamic interactions of this compound with its biological targets, the development and application of advanced spectroscopic and imaging techniques will be paramount. Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) could be adapted to monitor compound-target engagement in living cells in real time. This would require the design and synthesis of fluorescently or luminescently labeled derivatives of the compound.

In parallel, advanced microscopy techniques, including super-resolution microscopy and live-cell imaging, could provide high-resolution spatiotemporal information on the compound's subcellular localization and its effect on cellular structures and processes. These imaging studies would be instrumental in understanding the compound's mechanism of action at a cellular level.

The following table outlines potential spectroscopic and imaging techniques for these studies:

TechniqueApplication for this compound
Förster Resonance Energy Transfer (FRET)Real-time monitoring of compound binding to a fluorescently-tagged target protein.
Bioluminescence Resonance Energy Transfer (BRET)Studying compound-target engagement and downstream signaling events in living cells.
Super-Resolution MicroscopyHigh-resolution imaging of the compound's subcellular localization and its effect on specific organelles.
Live-Cell ImagingDynamic tracking of the compound's movement and its impact on cellular processes over time.

Integration with Systems Biology and Proteomics Approaches for Comprehensive Biological Network Analysis

To gain a holistic understanding of the cellular response to this compound, its investigation should be integrated with systems biology and proteomics approaches. Quantitative proteomics, for instance, can be used to profile global changes in protein expression and post-translational modifications upon treatment with the compound. This can reveal the cellular pathways and networks that are perturbed by its activity.

By combining proteomics data with other "omics" datasets (e.g., transcriptomics, metabolomics) and employing computational modeling, it will be possible to construct a comprehensive network model of the compound's biological effects. This systems-level analysis can help in identifying key nodes and pathways that are critical for its mechanism of action and may also reveal potential off-target effects.

Interdisciplinary Collaborations to Expand the Academic Utility of the Compound

The full academic potential of this compound can be realized through interdisciplinary collaborations. Bringing together expertise from synthetic chemistry, chemical biology, pharmacology, and computational biology will be essential for a multifaceted investigation of the compound.

For example, collaboration with synthetic chemists can lead to the creation of a focused library of derivatives to probe structure-activity relationships. Partnering with chemical biologists can facilitate the development of chemical probes and tools for target identification and validation. Working with computational biologists will be crucial for analyzing large-scale datasets and for building predictive models of the compound's activity. Such collaborations will not only accelerate the research on this specific compound but also foster innovation at the intersection of different scientific disciplines.

Conceptual Frameworks for Derivative Development in Emerging Therapeutic Areas (excluding clinical applications)

The structural scaffold of this compound provides a versatile platform for the rational design and development of new derivatives with tailored properties. rsc.orgmdpi.com By systematically modifying the phenacyl, sulfonylbenzoate, and piperidine components, it is possible to explore a vast chemical space and optimize for desired biological activities. ajol.infomdpi.com

A conceptual framework for derivative development could involve a scaffold-based design approach. rsc.org This would entail retaining the core sulfonylbenzoate-piperidine scaffold while introducing diverse substituents on the phenacyl ring and other positions. nih.govmdpi.combeilstein-journals.orgarxiv.org Quantitative structure-activity relationship (QSAR) studies and computational modeling can guide the design of new derivatives with improved potency and selectivity. mdpi.com

The exploration of these derivatives could be directed towards emerging therapeutic areas where novel chemical matter is needed. This academic exploration, focused on understanding the fundamental principles of molecular recognition and biological activity, will lay the groundwork for potential future translational applications.

Q & A

Q. What are the common synthetic routes for preparing Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including sulfonylation of the benzoate precursor, halogenation, and coupling with a piperidine moiety. A key intermediate is the phenacyl bromide derivative, which reacts with substituted benzoic acids under reflux in ethanol (61–85% yields) . Reaction optimization (e.g., solvent choice, temperature, and catalyst use) significantly impacts yield. For example, microwave-assisted esterification reduces reaction time by 50% compared to conventional heating, as demonstrated in analogous phenacyl benzoate syntheses .

Q. What analytical techniques are critical for characterizing this compound, and what challenges arise in data interpretation?

Essential techniques include:

  • NMR Spectroscopy : Discrepancies between experimental and calculated 1^1H NMR shifts (using B3LYP/6-311+G(2d,p) basis sets) highlight the importance of solvent and conformational effects .
  • Chromatography : Retention indices for phenacyl halides show deviations due to halogen-carbonyl interactions, necessitating calibration with structurally similar standards .
  • Elemental Analysis : Confirms purity but requires complementary spectral data to resolve ambiguities from residual solvents or byproducts .

Q. What safety protocols are recommended for handling this compound during synthesis?

Key protocols include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (corrosive hazards similar to phenacyl bromide) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Neutralize acidic byproducts before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) at the B3LYP level predicts molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMOs), identifying reactive sites for electrophilic/nucleophilic attacks. For example, MEP analysis of phenacyl benzoates correlates electron-deficient regions (e.g., sulfonyl groups) with increased binding to enzyme active sites . These insights enable rational modifications, such as introducing electron-withdrawing substituents (e.g., chloro or fluoro groups) to enhance target affinity .

Q. How do microwave/ultrasound methods improve the synthesis of phenacyl-based derivatives, and what limitations exist?

Microwave irradiation accelerates esterification via dielectric heating, achieving 80–90% yields in 30 minutes (vs. 6 hours conventionally) for phenacyl benzoates. Ultrasound cavitation enhances mixing and reduces particle aggregation, but scalability remains challenging due to energy dissipation in larger reactors . Comparative studies show microwave methods favor polar intermediates, while ultrasound is better for sterically hindered substrates .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational models?

Discrepancies arise from basis set limitations and solvent interactions. Strategies include:

  • Basis Set Selection : Larger basis sets (e.g., 6-311+G(2d,p)) improve accuracy for electronegative atoms like chlorine and sulfur .
  • Explicit Solvent Modeling : Incorporating solvent molecules (e.g., ethanol) in calculations reduces deviations by 10–15% .
  • Hybrid Methods : Combining CSGT and GIAO NMR calculations with experimental validation refines assignments .

Q. How does the piperidin-1-ylsulfonyl moiety influence the compound’s stability and reactivity?

The sulfonyl group enhances thermal stability by delocalizing electron density, reducing decomposition at high temperatures. However, it increases susceptibility to nucleophilic attack at the sulfur center, necessitating inert atmospheres during reactions. Piperidine’s conformational flexibility improves solubility in polar solvents (e.g., DMSO), facilitating biological assays .

Methodological Tables

Q. Table 1. Comparison of Esterification Methods for Phenacyl Derivatives

MethodYield (%)TimeKey AdvantageLimitationReference
Conventional61–856–8 hLow equipment costLong reaction time
Microwave80–9030 mRapid heating, high reproducibilityLimited scalability
Ultrasound70–752 hEfficient mixingEnergy dissipation in bulk

Q. Table 2. Key DFT Parameters for NMR Shift Calculations

Basis SetMAE* (1^1H, ppm)Computational Time (hr)
6-31G(d)0.352.5
6-311+G(2d,p)0.128.0
*Mean Absolute Error vs. experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.